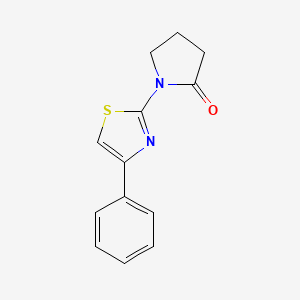
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone is a heterocyclic compound that features a thiazole ring fused with a pyrrolidinone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone typically involves the reaction of 4-phenyl-2-thiazolylamine with a suitable acylating agent under controlled conditions. One common method is the reaction of 4-phenyl-2-thiazolylamine with pyrrolidinone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against certain types of cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell wall synthesis and certain enzymes involved in cancer cell proliferation.
Pathways Involved: It inhibits key enzymes and disrupts cellular processes, leading to the death of bacterial cells or cancer cells.
Comparación Con Compuestos Similares
2-Amino-4-phenylthiazole: Known for its antibacterial properties.
4-Phenylthiazolyl urea derivatives: Exhibits potent antibacterial activity against Gram-positive bacteria.
Thiazolyl-N-substituted amides: Shows excellent antimicrobial activity.
Uniqueness: 1-(4-Phenyl-2-thiazolyl)-2-pyrrolidinone stands out due to its unique combination of a thiazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C13H12N2OS |
|---|---|
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
1-(4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2OS/c16-12-7-4-8-15(12)13-14-11(9-17-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
Clave InChI |
FKVUYEBROQKEAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



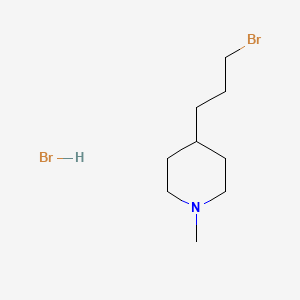

![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)


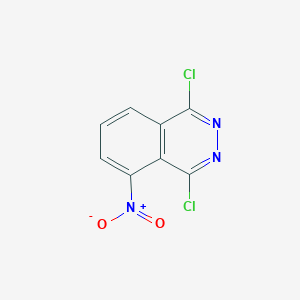
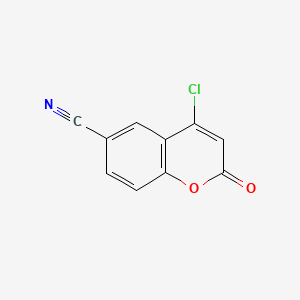

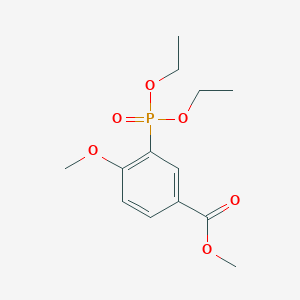
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
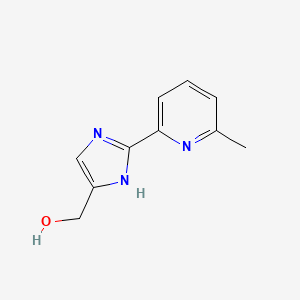
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

